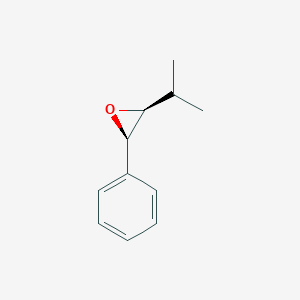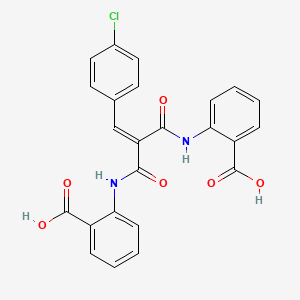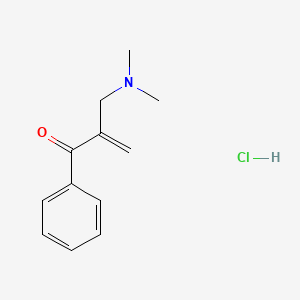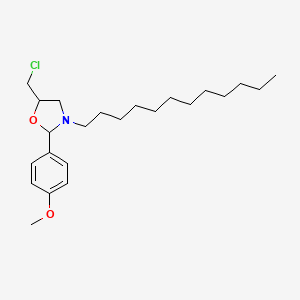![molecular formula C12H21ClO3 B14338337 2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane CAS No. 106108-12-7](/img/structure/B14338337.png)
2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane is an organic compound with the molecular formula C₁₂H₂₁ClO₃. This compound is characterized by the presence of an oxirane ring, a cyclopentylmethoxy group, and a chlorinated propyl chain. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane typically involves the following steps:
Formation of the Chlorinated Propyl Chain: The starting material, 1-chloro-3-(cyclopentylmethoxy)propan-2-ol, is synthesized by reacting cyclopentylmethanol with epichlorohydrin in the presence of a base.
Oxirane Ring Formation: The chlorinated propyl chain is then reacted with a suitable base, such as sodium hydroxide, to form the oxirane ring through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Nucleophilic Substitution: Substituted products with various functional groups.
Oxidation: Epoxides or alcohols.
Reduction: Diols.
Wissenschaftliche Forschungsanwendungen
2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane involves its interaction with nucleophiles, leading to the formation of various substituted products. The oxirane ring is highly reactive and can undergo ring-opening reactions, which are crucial for its chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epichlorohydrin: Similar in structure but lacks the cyclopentylmethoxy group.
Cyclopentylmethanol: Contains the cyclopentylmethoxy group but lacks the oxirane ring.
1-Chloro-3-(cyclopentylmethoxy)propan-2-ol: Intermediate in the synthesis of the target compound.
Uniqueness
2-({[1-Chloro-3-(cyclopentylmethoxy)propan-2-yl]oxy}methyl)oxirane is unique due to the combination of its oxirane ring, chlorinated propyl chain, and cyclopentylmethoxy group
Eigenschaften
CAS-Nummer |
106108-12-7 |
|---|---|
Molekularformel |
C12H21ClO3 |
Molekulargewicht |
248.74 g/mol |
IUPAC-Name |
2-[[1-chloro-3-(cyclopentylmethoxy)propan-2-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C12H21ClO3/c13-5-11(15-8-12-9-16-12)7-14-6-10-3-1-2-4-10/h10-12H,1-9H2 |
InChI-Schlüssel |
RIUFCIJJSPPJAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COCC(CCl)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
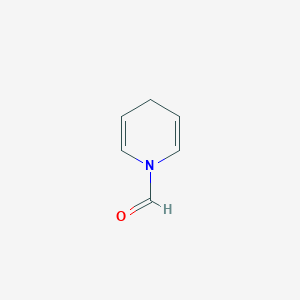

![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)
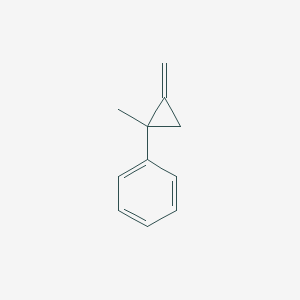
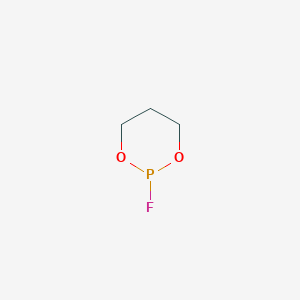
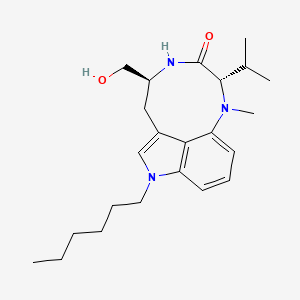
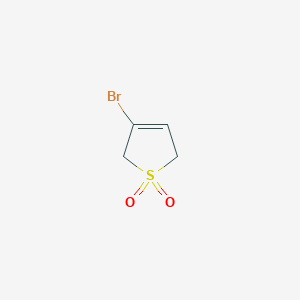
![2-Ethyl[1,3]thiazolo[4,5-c]pyridine](/img/structure/B14338313.png)
